Sulforhodamine G: A Technical Guide to its Photophysical Properties
Sulforhodamine G: A Technical Guide to its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Sulforhodamine G is a water-soluble, red fluorescent dye belonging to the rhodamine family. It is characterized by its utility as a polar tracer and as a fluorescent stain for proteins. Its sulfonate groups enhance its water solubility and reduce its tendency to aggregate, making it a robust tool in various biological and chemical research applications. This guide provides an in-depth overview of its core photophysical properties, detailed experimental protocols for its characterization and use, and logical workflows for these procedures.
Core Photophysical Properties
The key photophysical parameters of Sulforhodamine G are summarized below. These properties are fundamental for designing and interpreting fluorescence-based experiments.
| Property | Value | Solvent | Source(s) |
| Excitation Maximum (λex) | 528 - 531 nm | Various | [1][2][3] |
| Emission Maximum (λem) | 548 - 552 nm | Various | [2][3][4] |
| Molecular Weight | 552.59 g/mol (Sodium Salt) | N/A | [5] |
| Chemical Formula | C₂₅H₂₅N₂NaO₇S₂ (Sodium Salt) | N/A | [4] |
| Fluorescence Quantum Yield (Φf) | Not specified in search results. | N/A | |
| Fluorescence Lifetime (τ) | Not specified in search results. | N/A |
Note on pH Sensitivity: The absorption and fluorescence of Sulforhodamine G are reportedly independent of pH in the range of 3 to 10.[5]
Comparative Data for Related Compounds
While specific data for the quantum yield and lifetime of Sulforhodamine G were not available in the provided search results, data for the closely related compounds Sulforhodamine B and Sulforhodamine 101 can provide a useful reference point for expected performance.
| Compound | Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Solvent | Source(s) |
| Sulforhodamine B | ~0.89 (at low conc.) | Not specified | Ethylene Glycol | [6] |
| Sulforhodamine 101 | 0.9 | Not specified | Ethanol | [7] |
Experimental Protocols
Accurate characterization and application of fluorescent dyes require standardized, reproducible protocols. The following sections detail methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the relative method for determining the fluorescence quantum yield (Φf) of a sample by comparing it to a standard with a known quantum yield.
1. Materials and Equipment:
-
Spectrofluorometer with corrected emission spectra capabilities.
-
UV-Vis Spectrophotometer.
-
1 cm pathlength quartz cuvettes.
-
Volumetric flasks and pipettes.
-
Solvent (spectroscopic grade, same for standard and sample).
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95).
-
Sulforhodamine G sample.
2. Methodology:
- Prepare Stock Solutions: Prepare stock solutions of the standard and Sulforhodamine G in the chosen solvent.
- Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical series would have absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.
- Measure Fluorescence Emission:
- Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.
- Record the corrected fluorescence emission spectrum for each of the prepared dilutions of both the standard and the sample. Ensure all instrument settings (e.g., slit widths) are identical for all measurements.
- Data Analysis:
- Integrate the area under the emission spectrum for each recorded measurement to obtain the integrated fluorescence intensity.
- For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
- Determine the slope (gradient) of the linear fit for both plots.
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of Sulforhodamine G (Φf_sample): Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
- Φf_std is the quantum yield of the standard.
- Grad_sample and Grad_std are the gradients from the plots.
- n_sample and n_std are the refractive indices of the sample and standard solutions. If the same solvent is used, this term cancels out to 1.
Protocol 2: Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
This protocol outlines the general procedure for measuring fluorescence lifetime using the TCSPC technique, a highly sensitive method for resolving fluorescence decay kinetics.
1. Materials and Equipment:
-
TCSPC System, including:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength suitable for Sulforhodamine G (~530 nm).
-
Sample chamber.
-
High-speed photodetector (e.g., photomultiplier tube, PMT, or avalanche photodiode, APD).
-
Timing electronics: Time-to-Amplitude Converter (TAC) and Analog-to-Digital Converter (ADC).
-
Computer with data acquisition and analysis software.
-
-
Solution of Sulforhodamine G in the desired solvent.
-
Scattering solution for measuring the Instrument Response Function (IRF) (e.g., dilute Ludox or non-dairy creamer).
2. Methodology:
- System Warm-up: Allow the light source and electronics to warm up and stabilize.
- Measure Instrument Response Function (IRF):
- Fill a cuvette with the scattering solution.
- Place it in the sample holder.
- Acquire the IRF by collecting the scattered excitation light at the same wavelength as the excitation source. The IRF represents the time profile of the excitation pulse as seen by the detection system.
- Measure Sample Decay:
- Replace the scattering solution with the Sulforhodamine G sample solution.
- Set the emission monochromator or filter to the peak emission wavelength of Sulforhodamine G (~550 nm).
- Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).
- Data Analysis:
- Using the analysis software, perform a deconvolution of the measured fluorescence decay with the recorded IRF.
- Fit the resulting decay curve to an exponential model (mono-exponential, bi-exponential, etc.). For a pure dye in a homogenous solvent, a mono-exponential decay is expected: I(t) = A * exp(-t/τ)
- The fitting procedure will yield the fluorescence lifetime (τ). The quality of the fit is typically assessed by examining the residuals and the chi-squared (χ²) value.
Protocol 3: Application in Total Protein Staining for 2D-PAGE
This protocol provides a method for using Sulforhodamine G as a fluorescent stain for visualizing total protein in two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).[1]
1. Materials:
-
Sulforhodamine G.
-
2D-PAGE gel with separated protein sample.
-
Staining solution: 35% (v/v) Methanol (B129727).
-
Wash solution: 35% (v/v) Methanol.
-
Equilibration solution: Deionized water.
-
Polypropylene (B1209903) staining dishes.
-
Aluminum foil.
-
Fluorescent laser scanner with appropriate excitation laser (e.g., 532 nm).
2. Methodology:
- Purification of Dye (Optional but Recommended): For optimal results, purify commercial Sulforhodamine G by dissolving it in 1% v/v acetic acid and using reverse-phase chromatography. Collect the fraction with an absorbance maximum at 528 nm and lyophilize.[1]
- Staining:
- Place the 2D-PAGE gel in a polypropylene staining dish.
- Add the staining solution containing Sulforhodamine G. The protocol suggests a four-fold molar excess of dye to protein, assuming an average protein molecular weight of 50 kDa.[1]
- Wrap the staining dish in aluminum foil to protect the dye from photobleaching.
- Incubate overnight with gentle agitation.
- Washing and Equilibration:
- Decant the staining solution.
- Perform four washes, each for 15 minutes, with the 35% methanol wash solution.
- Perform two equilibration steps, each for 15 minutes, with deionized water.
- Visualization:
- Visualize the gel using a laser scanner with an excitation source appropriate for Sulforhodamine G (e.g., 532 nm).
- Quantify protein spots using appropriate 2D-PAGE analysis software.
Experimental Workflows
To clarify the logical flow of the described protocols, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spectrum [Sulforhodamine G] | AAT Bioquest [aatbio.com]
- 3. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]
- 4. biotium.com [biotium.com]
- 5. Sulforhodamine G *CAS 5873-16-5* | AAT Bioquest [aatbio.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. omlc.org [omlc.org]
